The synthesis of 3,5-dichloro-4-methyl-1H-pyrazole can be achieved through various methods. A common approach involves the chlorination of 4-methyl-1H-pyrazole using chlorine gas or a chlorinating agent in an appropriate solvent.
The molecular structure of 3,5-dichloro-4-methyl-1H-pyrazole can be analyzed using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy.
3,5-Dichloro-4-methyl-1H-pyrazole participates in various chemical reactions due to its reactive halogen substituents.
The mechanism of action for 3,5-dichloro-4-methyl-1H-pyrazole in biological systems often involves its interactions with specific enzymes or receptors.
3,5-Dichloro-4-methyl-1H-pyrazole exhibits distinct physical and chemical properties that are important for its applications.
The applications of 3,5-dichloro-4-methyl-1H-pyrazole span various fields including:
The compound is systematically named as 3,5-dichloro-4-methyl-1H-pyrazole, consistent with IUPAC nomenclature rules for pyrazole derivatives. The numbering assigns priority to heteroatoms, positioning the methyl group at C4 and chlorine atoms at C3 and C5. Its molecular formula is C₄H₄Cl₂N₂, validated via high-resolution mass spectrometry (HRMS) with an exact mass of 149.9702 Da [1] [9].
Table 1: Molecular Identification Data
Property | Value |
---|---|
Systematic Name | 3,5-Dichloro-4-methyl-1H-pyrazole |
Molecular Formula | C₄H₄Cl₂N₂ |
Exact Mass | 149.9702 Da |
CAS Registry | Not assigned in sources |
The methyl substituent at C4 distinguishes it from isomeric structures like 4-chloro-3,5-dimethylpyrazole. Computational validation (DFT/B3LYP) confirms the stability of this configuration, with bond angles and lengths aligning with crystallographic data for analogous halogenated pyrazoles [5] [9].
NMR Spectroscopy¹H and ¹³C NMR are critical for structural assignment. Key features in deuterated DMSO (DMSO-d₆) include:
Table 2: NMR Spectral Assignments
Nucleus | Chemical Shift (δ, ppm) | Assignment |
---|---|---|
¹H | 2.35 | C4-CH₃ |
¹³C | 9.7 | C4-CH₃ |
¹³C | 110.8 | C4 (pyrazole ring) |
¹³C | 153.1 | C3/C5 (chlorinated) |
IR SpectroscopyVibrational modes observed:
Mass SpectrometryElectron ionization (EI-MS) shows fragmentation patterns:
Single-crystal X-ray diffraction reveals two dominant intermolecular interactions:1. N-H⋯Cl Hydrogen Bonds: Form infinite chains with metrics:- Distance: 2.87–3.05 Å- Angle: 155–170°2. C-H⋯Cl Interactions: Stabilize lattice packing (distance: 3.30 Å) [5].
Table 3: Hydrogen Bonding Parameters
Interaction Type | Distance (Å) | Angle (°) | Topology |
---|---|---|---|
N-H⋯Cl | 2.87–3.05 | 155–170 | 1D chains |
C-H⋯Cl | 3.30 | 145 | Lattice stabilization |
These interactions generate a 14-connected uninodal bcu topology, where each molecule acts as a node linked via hydrogen bonds. The N-H⋯Cl network resembles "scorpionate-like" coordination in metal complexes, though no metal coordination is observed in the pure compound [5] [6].
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